molecular formula C30H19NO B1427386 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole CAS No. 1338446-77-7

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

Cat. No.: B1427386
CAS No.: 1338446-77-7
M. Wt: 409.5 g/mol
InChI Key: YEWVLWWLYHXZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole: is an organic compound with the molecular formula C₃₀H₁₉NO. It is a solid at room temperature and is known for its applications in organic light-emitting diodes (OLEDs) due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole typically involves the coupling of dibenzofuran and phenylcarbazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential biological activities, including antimicrobial and anticancer properties .

Industry: The primary industrial application of this compound is in the field of organic electronics, particularly in the development of OLEDs. Its excellent electron-transporting properties make it a key material in the fabrication of high-efficiency OLED devices .

Mechanism of Action

The mechanism of action of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole in OLEDs involves its role as an electron-transporting material. It facilitates the movement of electrons within the device, contributing to the efficient emission of light. The molecular structure allows for effective conjugation and charge transfer, which are crucial for the performance of OLEDs .

Comparison with Similar Compounds

Uniqueness: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is unique due to the combination of the dibenzofuran and carbazole moieties, which imparts distinct electronic properties. This combination enhances its performance in electronic applications compared to its individual components .

Properties

IUPAC Name

9-(3-dibenzofuran-2-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWVLWWLYHXZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.